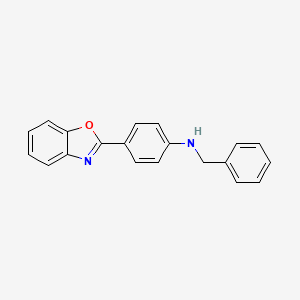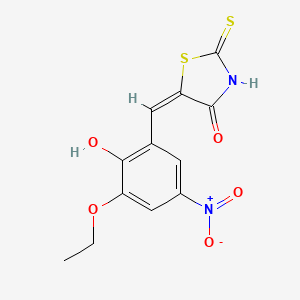![molecular formula C23H19NO3 B5139309 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline](/img/structure/B5139309.png)
8-[2-(3-phenoxyphenoxy)ethoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(3-phenoxyphenoxy)ethoxy]quinoline, also known as PPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPQ is a quinoline derivative that has been synthesized through a series of chemical reactions, and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
8-[2-(3-phenoxyphenoxy)ethoxy]quinoline has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune response. 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline has also been shown to have anti-inflammatory effects, and has been found to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline for use in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating a range of biological processes, and for developing new drugs. However, 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline also has some limitations, including its relatively high cost and the lack of information on its long-term safety.
Orientations Futures
There are many potential future directions for research on 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline. One area of focus could be the development of new drugs based on the structure of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline, or the modification of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline to increase its potency or reduce its toxicity. Another area of interest could be the investigation of the mechanism of action of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline, and the identification of new targets for drug development. Additionally, research could be conducted to explore the potential use of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline in combination with other drugs or therapies, or to investigate its effects on other biological processes.
Méthodes De Synthèse
The synthesis of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with 4-bromoanisole to form 8-bromo-4-methoxyquinoline. This intermediate is then reacted with 3-phenoxyphenol in the presence of potassium carbonate and copper(I) iodide to produce 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline.
Applications De Recherche Scientifique
8-[2-(3-phenoxyphenoxy)ethoxy]quinoline has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. These properties make it a promising candidate for use in scientific research, particularly in the development of new drugs.
Propriétés
IUPAC Name |
8-[2-(3-phenoxyphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-2-9-19(10-3-1)27-21-12-5-11-20(17-21)25-15-16-26-22-13-4-7-18-8-6-14-24-23(18)22/h1-14,17H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKUIAYAMWMGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(3-Phenoxyphenoxy)ethoxy]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)

![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)


![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)
